3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Description
The compound "3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol" is a chemical structure that is part of various research studies due to its potential applications in pharmaceuticals and organic chemistry. The compound features a thiophene ring, which is a common motif in drug molecules, and a dimethylamino group, which can impart certain pharmacological properties to the molecule .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of novel Mannich base derivatives where a thiophene moiety is incorporated into the structure . Another related synthesis approach involves the Buchwald-Hartwig cross-coupling reaction, which is used to prepare derivatives with aryl or heteroaryl groups attached to a thiophene ring . Additionally, the synthesis of 3-dimethylamino-1-heteroaryl-2-propen-1-ones is achieved by reacting acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal, indicating a versatile method for introducing the dimethylamino functional group .
Molecular Structure Analysis
The molecular structure and properties of compounds similar to "3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol" have been extensively studied using quantum chemical calculations and spectroscopic methods. For instance, the molecular structure, vibrational spectra, and electronic properties of a related compound were investigated using Density Functional Theory (DFT) methods, revealing insights into the conformational preferences and intra-molecular interactions such as hydrogen bonding . Another study utilized DFT to examine the structural and molecular properties of an antidepressant, providing optimized geometrical parameters and insights into the electronic charge distribution within the molecule .
Chemical Reactions Analysis
The reactivity of compounds containing the dimethylamino group and a thiophene ring can lead to a variety of chemical transformations. For example, the reaction of a related enaminone with phosphorus reagents resulted in the formation of novel phosphonochromones, phosphonopyrones, and oxathiaphosphinines, demonstrating the compound's unusual behavior and versatility in chemical synthesis . Additionally, the treatment of a related compound with mesyl chloride followed by phenols generated a range of propanamines, indicating the potential for regiospecific reactions involving azetidinium ion intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol" are closely related to their molecular structure. The presence of the dimethylamino group can influence the compound's basicity, solubility, and interaction with biological targets. The thiophene ring contributes to the compound's aromaticity and electronic properties, which can affect its reactivity and stability. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties and provide a detailed understanding of the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Chemical Properties
- The ketonic Mannich base derived from 2-acetylthiophene, closely related to the compound , has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines to produce a wide range of derivatives, highlighting its versatility in organic synthesis (Roman, 2013).
Biological Activities
- Novel Mannich base derivatives of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities. These compounds showed significant reduction in blood glucose levels and inflammation in experimental animals, indicating potential therapeutic applications (Gopi & Dhanaraju, 2018).
Electrochemical and Material Science Applications
- Electrochemical studies have used derivatives of the compound for the detection of DNA interaction. The interaction of these Mannich base derivatives with DNA was investigated using differential pulse voltammetry, showcasing their potential as DNA-targeted agents or drug candidates (Istanbullu et al., 2017).
Catalysis and Enantioselective Synthesis
- Mutants of a carbonyl reductase catalyzed the reduction of related ketones to produce chiral amino alcohols, which are important intermediates for the synthesis of antidepressants. This highlights the compound's role in facilitating the production of enantiomerically pure substances, a key goal in medicinal chemistry (Zhang et al., 2015).
properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVIPLMMUMBSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248385 | |
Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol | |
CAS RN |
116817-84-6 | |
Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116817-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Thiophenemethanol, α-[2-(dimethylamino)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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